2,4-Dichloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C21H15Cl3N2O2 and a molecular weight of 433.725 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and benzylidene groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorobenzyl)oxy)-N’-(2-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Similar structure with additional benzylidene groups.
2-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Similar structure with fewer chlorine atoms.
Uniqueness
2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific arrangement of chlorine atoms and benzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
330990-96-0 |
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Molecular Formula |
C21H15Cl3N2O2 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-16-5-1-15(2-6-16)13-28-18-8-3-14(4-9-18)12-25-26-21(27)19-10-7-17(23)11-20(19)24/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI Key |
DTFGPCXGTOACHI-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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